5-(3,4-dichlorophenyl)pyrimidin-2-amine
Description
5-(3,4-Dichlorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a dichlorophenyl substituent at the 5-position of the pyrimidine ring and an amino group at the 2-position.
Properties
CAS No. |
1111111-91-1 |
|---|---|
Molecular Formula |
C10H7Cl2N3 |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)pyrimidin-2-amine typically involves the condensation of a 3,4-dichlorophenyl derivative with a pyrimidine precursor. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The Suzuki–Miyaura coupling reaction is often employed in industrial settings due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
5-(3,4-dichlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2,4-Dichlorophenyl)-5-Phenyldiazenyl-Pyrimidin-2-Amine (ZZ4)
- Molecular Formula : C₁₆H₁₁Cl₂N₅
- Substituents :
- 2,4-Dichlorophenyl at pyrimidine 4-position.
- Phenyldiazenyl (azo) group at pyrimidine 5-position.
- Higher molecular weight (352.2 g/mol) compared to the target compound (estimated 280.1 g/mol) due to the diazenyl moiety. Limited solubility in polar solvents, as inferred from its lipophilic substituents .
4-[3-(2,4-Dichlorophenyl)Isoxazol-5-yl]Pyrimidin-2-Amine
- Molecular Formula : C₁₃H₉Cl₂N₃O
- Substituents :
- 2,4-Dichlorophenyl-linked isoxazole at pyrimidine 4-position.
- Lower Cl content (two vs. three Cl atoms in some analogs) may reduce toxicity.
5-[(3,5-Dichloroanilino)Methyl]-N-(3,5-Dichlorophenyl)-6-Methyl-2-Phenylpyrimidin-4-Amine
- Molecular Formula : C₂₅H₂₀Cl₄N₄
- Substituents: 3,5-Dichloroanilino-methyl at pyrimidine 5-position. Additional 6-methyl and 2-phenyl groups.
- Crystallographic studies reveal planar pyrimidine rings with dihedral angles of 44.7° between phenyl and pyrimidine planes, affecting packing efficiency .
Data Table: Structural and Physicochemical Comparison
Abbreviations: DCP = Dichlorophenyl; DCA = Dichloroanilino; Me = Methyl; Ph = Phenyl.
Research Findings and Implications
Substituent Position Matters :
- The 3,4-dichlorophenyl group in the target compound may offer better steric alignment with hydrophobic binding pockets compared to 2,4-dichlorophenyl analogs like ZZ4 .
- Isoxazole-containing derivatives exhibit distinct toxicity profiles, suggesting that heterocyclic substituents require careful optimization .
Impact of Functional Groups :
- Azo groups (as in ZZ4) introduce redox activity but may compromise metabolic stability.
- Methyl groups (e.g., in ’s compound) improve crystallinity but reduce solubility .
Gaps in Data: No direct pharmacological or crystallographic data for this compound are available in the provided evidence, highlighting the need for further studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
